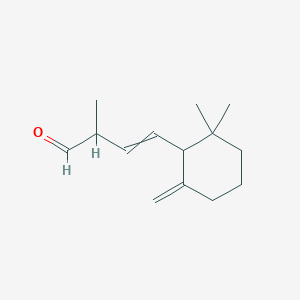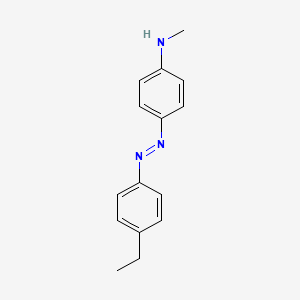![molecular formula C13H12Cl2O5 B14627030 2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate CAS No. 55972-38-8](/img/structure/B14627030.png)
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate is an organic compound that belongs to the family of 2,4-dichlorophenoxyacetic acid derivatives. These compounds are known for their diverse applications, particularly in the field of herbicides. The compound’s structure includes a 2,4-dichlorophenoxy group, which is linked to an acetyl group and further connected to an ethyl prop-2-enoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethyl prop-2-enoate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous reactors and efficient separation techniques to isolate the desired product. The purity of the final product is ensured through distillation and recrystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a base or acid, leading to the formation of 2,4-dichlorophenoxyacetic acid and ethyl prop-2-enoate.
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding carboxylic acids.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 2,4-dichlorophenoxyacetic acid and ethyl prop-2-enoate.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with herbicidal properties.
Industry: Utilized in the formulation of herbicides for agricultural applications.
Mecanismo De Acción
The mechanism of action of 2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate involves its interaction with plant hormones, particularly auxins. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth in plants. This results in the disruption of normal plant development and ultimately causes the death of the targeted weeds.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetyl chloride: Another derivative used in organic synthesis.
2,4-Dichlorophenoxyethyl acetate: A related compound with similar herbicidal properties.
Uniqueness
2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. This makes it particularly effective in certain herbicidal formulations, offering advantages in terms of stability and efficacy compared to other similar compounds.
Propiedades
Número CAS |
55972-38-8 |
|---|---|
Fórmula molecular |
C13H12Cl2O5 |
Peso molecular |
319.13 g/mol |
Nombre IUPAC |
2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl prop-2-enoate |
InChI |
InChI=1S/C13H12Cl2O5/c1-2-12(16)18-5-6-19-13(17)8-20-11-4-3-9(14)7-10(11)15/h2-4,7H,1,5-6,8H2 |
Clave InChI |
DTJHBCNYRYGBMD-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphaniumolate](/img/structure/B14626950.png)
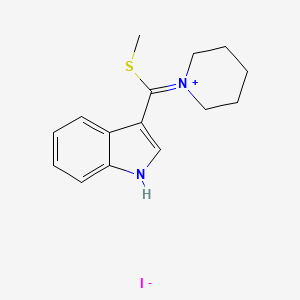
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)
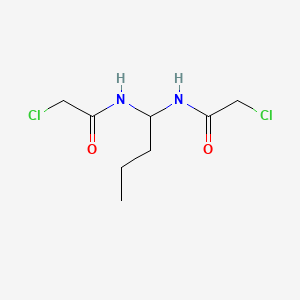
![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
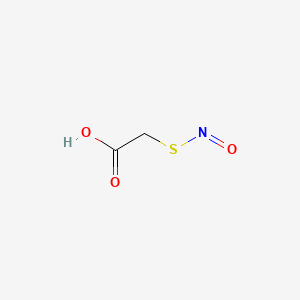
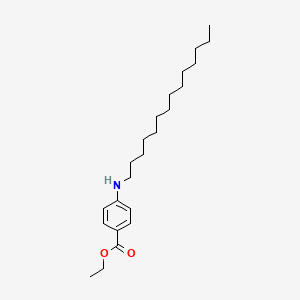
![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)
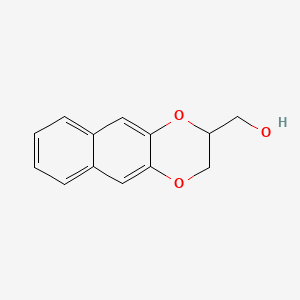
![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)

![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)
